MFCD02371046
Description
For this purpose, two compounds from the evidence are selected as proxies:
- CAS 1046861-20-4 (MDL: MFCD13195646), a boronic acid derivative with the formula C₆H₅BBrClO₂, notable for its high GI absorption and BBB permeability .
- CAS 1761-61-1 (MDL: MFCD00003330), a brominated aromatic compound (C₇H₅BrO₂) used in synthetic chemistry for its solubility and reactivity .
These compounds share structural motifs (halogenated aromatic rings) and applications in pharmaceutical and materials science, making them suitable for comparative analysis.
Properties
IUPAC Name |
ethyl 2-[[(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF3N2O4S/c1-4-33-23(32)20-12(2)13(3)35-22(20)30-21(31)14(11-29)9-16-6-8-19(34-16)17-10-15(24(26,27)28)5-7-18(17)25/h5-10H,4H2,1-3H3,(H,30,31)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOLLPNMKKFMTC-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02371046 involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it typically includes the following stages:
Initial Formation: The initial formation of the core structure of this compound often involves a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and efficiency. This often involves:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Continuous Flow Systems: For more efficient production, continuous flow systems may be employed, allowing for constant production and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
MFCD02371046 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions, where one functional group is replaced by another, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or nucleophiles are used under conditions that favor substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.
Scientific Research Applications
MFCD02371046 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, this compound is used to study cellular processes and as a tool in molecular biology experiments.
Medicine: This compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which MFCD02371046 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the application:
Molecular Targets: this compound may bind to specific proteins or enzymes, altering their activity.
Pathways Involved: The compound can influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Compounds
Key Observations :
- Solubility : CAS 1761-61-1 exhibits higher solubility (0.687 mg/ml) compared to CAS 1046861-20-4 (0.24 mg/ml), likely due to fewer electronegative substituents reducing molecular polarity .
- Bioactivity : Both compounds have identical bioavailability scores (0.55), indicating similar pharmacokinetic challenges, such as first-pass metabolism .
Key Observations :
- Catalyst Efficiency : CAS 1761-61-1’s synthesis employs a reusable A-FGO catalyst, aligning with green chemistry principles, whereas CAS 1046861-20-4 uses a conventional Pd catalyst without reusability data .
- Yield : The near-quantitative yield (98%) of CAS 1761-61-1 highlights optimized reaction conditions compared to the boronic acid derivative .
Key Observations :
- Drug Interaction Potential: Neither compound inhibits CYP enzymes, reducing risks of metabolic drug-drug interactions .
Discussion of Similar Compounds
The most structurally similar compounds to CAS 1046861-20-4 include:
(3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87): Shares identical functional groups but differs in halogen positioning, affecting electronic properties and reactivity .
(6-Bromo-2,3-dichlorophenyl)boronic acid (similarity score: 0.71): Additional chlorine atoms increase molecular weight and reduce solubility compared to the parent compound .
These analogues highlight the trade-off between halogenation (enhancing stability and binding affinity) and solubility/permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
